4-butoxy-N-propylbenzenesulfonamide
Description
4-Butoxy-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a butoxy group (–O–(CH₂)₃CH₃) at the para position and a propyl chain (–CH₂CH₂CH₃) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.375 |
IUPAC Name |
4-butoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-3-5-11-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2/h6-9,14H,3-5,10-11H2,1-2H3 |
InChI Key |
CARWBEMFJUDOSF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs and their properties are compared below:
†Estimated using fragment-based methods.
Key Observations:
- Lipophilicity : The butoxy group in the target compound increases logP by ~1.4 compared to the methoxy analog, favoring passive diffusion across biological membranes .
- Bioactivity : Pyrazole- and pyrimidine-containing sulfonamides (e.g., and ) exhibit divergent biological targets due to heterocyclic rigidity and halogen interactions .
- Synthetic Complexity : Longer alkoxy chains (e.g., butoxy vs. methoxy) require multi-step alkylation or etherification, impacting yield and scalability .
Solubility and Stability Trends
- Aqueous Solubility : The methoxy derivative () shows higher water solubility (~2.1 mg/mL) than the butoxy analog (<0.5 mg/mL estimated), aligning with the "alkyl chain length–solubility inverse relationship" .
- Thermal Stability : Pyrazole-containing sulfonamides () exhibit higher melting points (~200°C) due to crystalline packing, whereas flexible alkoxy chains (e.g., butoxy) reduce melting points (~90–110°C) .
Bioactivity and Target Selectivity
- Antimicrobial Activity : Methoxy-substituted sulfonamides () inhibit dihydropteroate synthase (DHPS) in bacteria, but bulky alkoxy groups (e.g., butoxy) may sterically hinder target binding .
- Kinase Inhibition : The pyrazole-chlorophenyl derivative () shows selectivity for tyrosine kinases, attributed to halogen-bonding and π-π stacking .
- Anticancer Potential: Fluorinated sulfonamides () demonstrate apoptosis induction in vitro, likely via metabolic interference or topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
